molecular formula C18H16NO5P B1596338 NAPHTHOL AS-D PHOSPHATE CAS No. 27580-13-8

NAPHTHOL AS-D PHOSPHATE

Cat. No.: B1596338
CAS No.: 27580-13-8
M. Wt: 357.3 g/mol
InChI Key: NQMNDWPDYBPJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of NAPHTHOL AS-D PHOSPHATE involves the reaction of 2-naphthol with phosphorus oxychloride and aniline under controlled conditions. The reaction typically requires a solvent such as pyridine and is carried out at elevated temperatures. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

NAPHTHOL AS-D PHOSPHATE undergoes various chemical reactions, including:

Common reagents used in these reactions include diazonium salts such as Fast Red TR and hexazo-p-rosanilin . The major products formed are azo dyes, which are intensely colored and used for various staining applications.

Mechanism of Action

The mechanism of action of NAPHTHOL AS-D PHOSPHATE involves its hydrolysis by phosphatase enzymes. The compound serves as a substrate, and upon enzymatic action, it releases naphthol and phosphate. The released naphthol can then participate in coupling reactions to form colored azo dyes, which are used for visualizing enzyme activity .

Comparison with Similar Compounds

NAPHTHOL AS-D PHOSPHATE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity with phosphatase enzymes and its ability to form intensely colored azo dyes, making it highly valuable in histochemical and diagnostic applications.

Properties

CAS No.

27580-13-8

Molecular Formula

C18H16NO5P

Molecular Weight

357.3 g/mol

IUPAC Name

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate

InChI

InChI=1S/C18H16NO5P/c1-12-6-2-5-9-16(12)19-18(20)15-10-13-7-3-4-8-14(13)11-17(15)24-25(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23)

InChI Key

NQMNDWPDYBPJNO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

27580-13-8

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.